4-[(Pent-3-yn-1-yl)amino]benzoic acid
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Overview
Description
4-[(Pent-3-yn-1-yl)amino]benzoic acid is an organic compound with the molecular formula C12H13NO2 It is a derivative of benzoic acid, where the amino group is substituted with a pent-3-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pent-3-yn-1-yl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with pent-3-yn-1-amine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). After completion, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(Pent-3-yn-1-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-[(Pent-3-yn-1-yl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(Pent-3-yn-1-yl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A precursor to 4-[(Pent-3-yn-1-yl)amino]benzoic acid, widely used in the synthesis of various pharmaceuticals.
4-[(2-Hydroxybenzyl)amino]benzoic acid: Another derivative of 4-aminobenzoic acid with potential therapeutic applications.
4-[(But-3-yn-1-yl)amino]benzoic acid: Similar in structure but with a different alkyne group.
Uniqueness
This compound is unique due to its specific alkyne substitution, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
4-(pent-3-ynylamino)benzoic acid |
InChI |
InChI=1S/C12H13NO2/c1-2-3-4-9-13-11-7-5-10(6-8-11)12(14)15/h5-8,13H,4,9H2,1H3,(H,14,15) |
InChI Key |
IVCLXLJBNDIAJK-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCNC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
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